molecular formula C9H6N2O2 B081144 (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile CAS No. 13610-48-5

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile

Cat. No.: B081144
CAS No.: 13610-48-5
M. Wt: 174.16 g/mol
InChI Key: PLMOULRJKCIGCA-UHFFFAOYSA-N
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Description

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of an oxo group at the second position and an acetonitrile group at the third position of the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetonitrile in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

    Benzoxazole: The parent compound without the oxo and acetonitrile groups.

    2-oxo-1,3-benzoxazole: Lacks the acetonitrile group.

    3-acetonitrile-1,3-benzoxazole: Lacks the oxo group.

Uniqueness: (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile is unique due to the presence of both the oxo and acetonitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile is a compound belonging to the benzoxazole family, noted for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C9H6N2O2C_9H_6N_2O_2. Its structure includes a benzoxazole ring fused with an acetonitrile group, which contributes to its unique reactivity and biological properties. The canonical SMILES representation is C1=CC=C2C(=C1)N(C(=O)O2)CC#N .

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminophenol with chloroacetonitrile under basic conditions, followed by oxidation. This method has been optimized for yield and purity through various catalytic approaches .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

Studies have demonstrated that benzoxazole derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown activity against MCF-7 (human breast cancer) and HCT-116 (colorectal carcinoma) cells .

2. Enzyme Inhibition

The compound is involved in the inhibition of specific enzymes related to sphingolipid metabolism, potentially aiding in the treatment of lysosomal storage diseases. In particular, studies have highlighted its role in modulating acid ceramidase activity .

3. Protein Interactions

Research has shown that this compound can interact with proteins, affecting their function. This interaction is crucial for understanding its mechanism of action in biological systems .

The biological effects of this compound are primarily attributed to its ability to bind to target proteins and enzymes. The presence of the oxo and acetonitrile groups enhances its reactivity and specificity towards certain biological targets. The exact pathways influenced by this compound are still under investigation but may include modulation of signaling pathways related to cell proliferation and apoptosis .

Comparative Analysis

To understand the uniqueness of this compound compared to other benzoxazole derivatives, a comparison table is presented below:

Compound NameKey FeaturesBiological Activity
This compound Contains both oxo and acetonitrile groupsAnticancer, enzyme inhibition
Benzoxazole Parent compound without substituentsLimited biological activity
2-Oxo-1,3-benzoxazole Lacks acetonitrile groupModerate enzyme inhibition
3-Acetonitrile-1,3-benzoxazole Lacks oxo groupReduced biological activity

Case Studies

Several case studies highlight the potential applications of this compound:

  • Neuropathic Disorders : A study indicated that compounds similar to this one significantly reduced toxic lipid levels in mouse models of Gaucher's and Krabbe's diseases after administration at specific doses .
  • Cancer Cell Lines : Research demonstrated that modifications on the benzoxazole ring enhanced cytotoxicity against various cancer cell lines, suggesting that structural variations can lead to improved therapeutic profiles .

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMOULRJKCIGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364127
Record name (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13610-48-5
Record name (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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